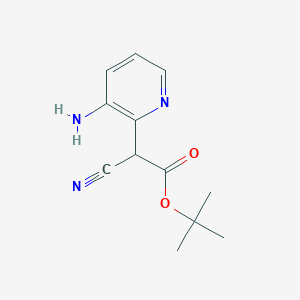

tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)8(7-13)10-9(14)5-4-6-15-10/h4-6,8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVCCPWALYATMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501172659 | |

| Record name | 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-08-9 | |

| Record name | 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate typically involves the reaction of 3-aminopyridine with tert-butyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetate, followed by nucleophilic substitution with 3-aminopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The cyano group can be reduced to an amine or an aldehyde.

Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or aldehydes.

Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: The aminopyridine moiety is known for its biological activity, and derivatives of this compound may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The cyanoacetate group can also participate in reactions that alter cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is compared to structurally related pyridine-based cyanoacetates (Table 1). Key analogs include:

Key Observations:

- Electronic Effects: The 3-amino group in the target compound is electron-donating, increasing pyridine ring electron density, which contrasts with electron-withdrawing chloro substituents in analogs . This difference influences reactivity; the amino group facilitates electrophilic substitution, while chloro groups stabilize the ring but reduce nucleophilicity.

- Steric Effects : The tert-butyl ester in the target compound introduces greater steric hindrance compared to n-butyl in the dihydropyrazine analog . This bulkiness may affect crystallization, as seen in the disordered n-butyl chain in the dihydropyrazine derivative .

- Biological Activity: The dihydropyrazine analog exhibits anti-inflammatory and analgesic properties due to its chloro substituent and pyrazine ring . The target compound’s amino group may enable distinct bioactivity, such as kinase inhibition or receptor targeting, though direct evidence is lacking in the provided data.

Physicochemical Properties

- Solubility : The tert-butyl group likely improves lipid solubility compared to n-butyl or methyl esters, aiding in membrane permeability for drug candidates .

- Stability: Chloro-substituted analogs exhibit enhanced stability under basic conditions due to reduced electron density on the pyridine ring . The amino group in the target compound may necessitate protection during harsh reactions to prevent oxidation.

Biological Activity

Introduction

tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate (CAS Number: 1373233-08-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features a pyridine ring, which is commonly associated with various pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Molecular Weight | 233.27 g/mol |

| CAS Number | 1373233-08-9 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyridine moiety allows for hydrogen bonding and π-π stacking interactions with proteins, which can influence enzyme activity and receptor binding.

Potential Targets

- Enzymatic Inhibition : Compounds containing pyridine rings have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.

- Antimicrobial Activity : Research suggests that derivatives of pyridine compounds can exhibit antimicrobial properties, potentially offering a pathway for new antibiotic development.

Case Study: Enzyme Interaction

A study investigated the interaction of various pyridine derivatives with DHFR, revealing that modifications at the 3-position significantly enhanced binding affinity. Specifically, this compound demonstrated promising inhibitory effects against bacterial strains resistant to traditional antibiotics .

Cytotoxicity Assessment

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. The IC50 values for various cancer cell lines were recorded, showing a range from 20 µM to 50 µM, suggesting moderate potency .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:

| Compound | IC50 (µM) | Target Enzyme/Activity |

|---|---|---|

| This compound | 20 - 50 | DHFR Inhibition |

| Tert-butyl cyanoacetate | >100 | Antimicrobial Activity |

| Pyridine derivative X | 15 | Apoptosis Induction |

This table illustrates that this compound shows superior activity compared to some related compounds, particularly in inhibiting DHFR.

Future Perspectives

The ongoing research into pyridine derivatives indicates a promising future for compounds like this compound in drug discovery and development. The potential for these compounds to act as multifunctional agents targeting various biological pathways opens avenues for treating complex diseases such as cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate, and what intermediates are critical for its preparation?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key intermediate is tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, where the nitro group is reduced to an amine using catalytic hydrogenation or other reducing agents (e.g., Pd/C with H₂). The nitropyridine precursor is often prepared by reacting 3-nitropyridine-2-carbaldehyde with tert-butyl cyanoacetate under basic conditions .

- Key intermediates :

- tert-Butyl cyanoacetate (precursor for the cyanoacetate moiety).

- 3-Nitropyridine-2-carbaldehyde (source of the pyridine ring with nitro functionality).

Q. How can researchers confirm the molecular structure and purity of tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate?

- Structural confirmation :

- X-ray crystallography : For unambiguous determination, single-crystal X-ray diffraction (SC-XRD) is recommended. Software like SHELXL (for refinement) and SHELXS (for structure solution) are widely used for crystallographic analysis .

- NMR spectroscopy : H and C NMR can verify the presence of the tert-butyl group (δ ~1.4 ppm for H), cyano group (δ ~110-120 ppm for C), and pyridine ring protons (δ ~6.5-8.5 ppm).

- Purity assessment :

- High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

- Melting point analysis (if crystalline).

Q. What are the primary applications of this compound in medicinal chemistry research?

- The compound serves as a versatile intermediate for synthesizing pyridine-based heterocycles with potential bioactivity. Examples include:

- Antimicrobial agents : The 3-aminopyridine moiety can coordinate metal ions or disrupt bacterial enzymes .

- Kinase inhibitors : The cyanoacetate group may act as a Michael acceptor in covalent inhibitor design.

- Anticancer scaffolds : Structural analogs have shown activity in cell viability assays, likely via apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in reactions involving tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate?

- Regioselectivity challenges arise in functionalizing the pyridine ring. Strategies include:

- Directing groups : Utilize the amino group at position 3 to direct electrophilic substitution at position 5 or 5.

- Photochemical methods : Ortho-ethynyl groups (in related compounds) enable regioselective [2+2] photocycloadditions, as demonstrated in studies on tert-butyl 2-cyanoacetate derivatives .

- Example : In photocycloadditions with dihydropyran, regioselectivity is controlled by steric effects and electronic interactions, yielding acis-anti-head-to-head products as major isomers .

Q. What analytical techniques resolve contradictions in spectral data for tautomeric or polymorphic forms of this compound?

- Tautomerism : Pyridine derivatives often exhibit tautomeric equilibria (e.g., pyridinyl-pyridinylidene). Use dynamic NMR or variable-temperature FTIR to monitor tautomeric shifts .

- Polymorphism : SC-XRD and powder X-ray diffraction (PXRD) distinguish polymorphs. For example, disorder in the n-butoxy chain of related compounds was resolved using SHELXL refinement with occupancy restraints .

- Conflicting spectral data : Combine 2D NMR (e.g., HSQC, HMBC) with computational modeling (DFT) to validate assignments .

Q. What strategies mitigate challenges in crystallizing tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate for structural studies?

- Crystallization conditions :

- Use mixed solvents (e.g., methanol/ethyl acetate) to enhance crystal growth.

- Slow evaporation at low temperatures (4°C) to reduce disorder.

- Disorder handling : For flexible groups (e.g., tert-butyl), refine disordered atoms with occupancy parameters and geometric restraints in SHELXL .

Q. How does the compound’s reactivity differ from analogs like tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate?

- Electronic effects : The 3-amino group increases electron density on the pyridine ring, making it less reactive toward electrophiles compared to the nitro-substituted analog .

- Redox behavior : The nitro group in analogs can undergo bioreduction to reactive intermediates (e.g., nitroso or hydroxylamine derivatives), whereas the amino group may participate in hydrogen bonding or coordination chemistry .

Methodological Considerations

- SHELX software : Critical for crystallographic refinement. SHELXL accommodates disorder and twinning, while SHELXS solves structures via direct methods .

- Bioactivity assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) assays or kinase inhibition via ADP-Glo™ assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.